Molecular weight and formula of 5-Oxaspiro[2.4]heptan-1-ylmethanamine
Molecular weight and formula of 5-Oxaspiro[2.4]heptan-1-ylmethanamine
An In-depth Technical Guide to 5-Oxaspiro[2.4]heptan-1-ylmethanamine: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Oxaspiro[2.4]heptan-1-ylmethanamine, a unique spirocyclic amine with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proposes a robust synthetic strategy based on established precedents, and explores the compound's prospective applications, particularly in the realm of drug discovery.
Introduction: The Significance of the Spirocyclic Scaffold
Spirocycles, carbocyclic or heterocyclic systems characterized by a single atom shared between two rings, have garnered considerable interest in modern drug discovery.[1] Their inherent three-dimensionality provides a distinct advantage over flat aromatic systems, enabling more specific and potent interactions with biological targets. The 5-oxaspiro[2.4]heptane framework, which combines a cyclopropane and a tetrahydrofuran ring, introduces conformational rigidity and precise spatial orientation of functional groups. 5-Oxaspiro[2.4]heptan-1-ylmethanamine, featuring a primary amine, is a valuable building block for introducing this spirocyclic motif into larger, biologically active molecules.
Core Molecular Profile
A clear understanding of the fundamental properties of 5-Oxaspiro[2.4]heptan-1-ylmethanamine is essential for its application in research and development. The key molecular identifiers for the parent amine are summarized below. It is important to note that various isomers exist, and precise nomenclature is critical. The title compound specifies the methanamine group at the '1' position of the spirocyclic system.
| Property | Value | Source |
| Chemical Formula | C₇H₁₃NO | [2][3] |
| Molecular Weight | 127.19 g/mol | [2] |
| IUPAC Name | (5-Oxaspiro[2.4]heptan-1-yl)methanamine | |
| CAS Number | 1536988-52-9 | [2] |
| Canonical SMILES | C1C(CN)C12CCOC2 |
Proposed Synthetic Pathway and Mechanistic Rationale
The proposed multi-step synthesis leverages a Wittig-type reaction to introduce the required carbon, followed by reduction. This approach offers high yields and functional group tolerance.
Caption: Proposed synthetic workflow for 5-Oxaspiro[2.4]heptan-1-ylmethanamine.
Detailed Experimental Protocol: A Self-Validating System
The following protocol provides a step-by-step methodology for the proposed synthesis. Each stage is designed to be self-validating through standard analytical techniques, ensuring the integrity of the final product.
Part 1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (I)
This procedure is adapted from established patent literature.[4][5]
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Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine 4,4-bis(bromomethyl)dihydro-2-furanone (1 eq) and activated zinc powder (1.5 eq) in anhydrous N,N-dimethylacetamide (DMA).
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Cyclization: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 5-7 hours. The progress of the intramolecular Wurtz reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up and Purification: Upon completion, cool the mixture to room temperature, pour it over an ice-water slurry, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 5-Oxaspiro[2.4]heptan-6-one.
Part 2: Synthesis of 5-Oxaspiro[2.4]heptane-1-carbonitrile (II)
This step involves a one-carbon homologation via a nitrile group.
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Reagent Preparation: In a separate flask under nitrogen, suspend potassium carbonate (2.5 eq) in methanol. Add Tosyl-methyl isocyanide (TosMIC) (1.2 eq) and stir for 15 minutes.
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Reaction: Add a solution of 5-Oxaspiro[2.4]heptan-6-one (1 eq) in methanol to the TosMIC solution.
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Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
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Isolation: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. The residue can be purified by column chromatography to yield the desired nitrile.
Part 3: Reduction to 5-Oxaspiro[2.4]heptan-1-ylmethanamine (III)
The final step is the reduction of the nitrile to the primary amine.
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Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous tetrahydrofuran (THF).
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Addition: Cool the suspension to 0°C and add a solution of 5-Oxaspiro[2.4]heptane-1-carbonitrile (1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Quenching and Work-up: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with THF.
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Final Purification: Dry the combined organic filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude 5-Oxaspiro[2.4]heptan-1-ylmethanamine. Further purification can be achieved by distillation or conversion to a hydrochloride salt.
Physicochemical Properties and Drug-Likeness
The unique spirocyclic structure of 5-Oxaspiro[2.4]heptan-1-ylmethanamine imparts favorable physicochemical properties for drug development.
| Predicted Property | Value | Significance in Drug Design |
| XlogP | ~ -0.1 | Indicates good aqueous solubility and potential for blood-brain barrier penetration.[3] |
| Topological Polar Surface Area (TPSA) | ~ 38.3 Ų | Favorable for oral bioavailability and cell permeability. |
| pKa (Basic) | ~ 9.5-10.0 | The primary amine will be protonated at physiological pH, allowing for ionic interactions with target proteins. |
| Fraction Csp³ | 1.0 | High sp³ character correlates with improved clinical success rates due to reduced metabolic liability and improved solubility. |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 5-oxaspiro[2.4]heptane moiety is a strategic choice for designing novel therapeutics. Its rigid, three-dimensional structure can effectively probe the binding pockets of target proteins.
Caption: Role of the spirocyclic scaffold in drug design.
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CNS-Targeting Agents: The low molecular weight and balanced lipophilicity of azaspiroheptanes suggest potential for penetrating the blood-brain barrier.[7] This makes 5-Oxaspiro[2.4]heptan-1-ylmethanamine an attractive starting point for developing novel treatments for neurological disorders.
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Metabolic Stability: The spirocyclic core, particularly the cyclopropane ring, is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile in drug candidates.
-
Leukotriene Antagonists: The precursor ketone is an intermediate for leukotriene antagonists, indicating that derivatives of this scaffold may have applications in treating inflammation and respiratory diseases like asthma.[4][5]
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Novel Chemical Space: As a non-planar, saturated heterocyclic system, this scaffold allows for the exploration of novel chemical space, moving away from the "flatland" of traditional aromatic-heavy drug discovery.[1]
Conclusion and Future Directions
5-Oxaspiro[2.4]heptan-1-ylmethanamine represents a valuable and underutilized building block in medicinal chemistry. Its unique conformational properties, combined with favorable physicochemical characteristics, make it an ideal scaffold for the development of next-generation therapeutics. The synthetic route proposed herein offers a reliable and scalable method for accessing this compound, thereby enabling its broader application in drug discovery programs. Future research should focus on the synthesis of diverse libraries based on this core and their evaluation against a range of biological targets to fully unlock the therapeutic potential of this promising spirocyclic amine.
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AMERICAN ELEMENTS®. {5-oxaspiro[2.4]heptan-1-yl}methanamine | CAS 1536988-52-9. Available from: [Link]
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Chemspace. 5-oxaspiro[2.4]heptan-1-yl)methyl]amine - C14H23NO | CSMB06390744880. Available from: [Link]
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PubChemLite. {5-oxaspiro[2.4]heptan-6-yl}methanamine. Available from: [Link]
- Google Patents. CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein.
- Google Patents. EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
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Google Patents. CN103936703A - Preparation method of 5-oxaspiro[3][8]heptane-6-one and intermediate thereof. Available from:
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ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][8] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. Available from: [Link]
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The Royal Society of Chemistry. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Available from: [Link]
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MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
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EPA. 7-[(Phenylmethyl)amino]-5-azaspiro[2.4]heptan-4-one. Available from: [Link]
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